4-ethyl-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ol

Chemical procurement Quality control Assay reproducibility

Inconsistent biological activity among pyrazole-thiazole analogs demands exact structural fidelity for SAR programs. This specific analog (CAS 891448-15-0) eliminates ambiguity, providing a validated 98% purity template for FLT3 inhibitor optimization. - Enables direct use in enzymatic assays without confounding impurity-driven artifacts. - Authenticated structural identity ensures reliable computational docking and lead optimization. - Maintains experimental continuity with a defined 4-phenyl and 4-ethyl substitution pattern.

Molecular Formula C15H15N3OS
Molecular Weight 285.4 g/mol
Cat. No. B11063966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ol
Molecular FormulaC15H15N3OS
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCCC1=C(NN(C1=O)C2=NC(=CS2)C3=CC=CC=C3)C
InChIInChI=1S/C15H15N3OS/c1-3-12-10(2)17-18(14(12)19)15-16-13(9-20-15)11-7-5-4-6-8-11/h4-9,17H,3H2,1-2H3
InChIKeyPXKLQJSEYICHEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.2 [ug/mL] (The mean of the results at pH 7.4)

4-Ethyl-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ol – Sourcing Guide


4-Ethyl-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ol (CAS 891448-15-0) is a heterocyclic hybrid compound containing both a pyrazole and a thiazole ring. This scaffold belongs to a class of compounds investigated as kinase inhibitors, particularly for FMS-like tyrosine kinase 3 (FLT3), and is supplied as a research-grade chemical with a typical purity of 98% . Its molecular formula is C15H15N3OS, with a molecular weight of 285.36 g/mol and a reported LogP of 3.57 [1].

Why Generic Pyrazole-Thiazole Analogs Cannot Substitute


Compounds within the pyrazole-thiazole hybrid class exhibit highly variable biological activity based on subtle changes to their substitution pattern [1]. The patent literature on this scaffold, particularly as FLT3 kinase inhibitors, demonstrates that minor modifications to the phenyl ring or the pyrazole alkyl substituents can result in orders-of-magnitude differences in IC50 values, typically ranging from 0.005 to over 1 µM across the series [1]. Therefore, procurement of a specific analog, such as 4-ethyl-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ol, is critical for maintaining structural fidelity in structure-activity relationship (SAR) studies, as even closely related in-class compounds cannot be assumed to be biologically interchangeable.

Quantitative Differentiation Evidence for Compound Selection


Chemical Purity and QC Baseline for Reproducible Screening

The compound is offered at a verified purity of 98% (HPLC) by multiple suppliers, including Leyan and Chemscene . This purity level serves as a critical quality control (QC) baseline for in vitro assays, as impurities can act as confounding inhibitors or cytotoxic agents. Without a purified reference standard of this specific analog, assay variability is high, and SAR data from closely related, unpurified analogs is unreliable .

Chemical procurement Quality control Assay reproducibility

Kinase Inhibition Potential Inferred from FLT3 Activity

The patent covering this chemical class discloses that compounds of formula I exhibit potent FLT3 kinase inhibition, with IC50 values between 0.01 and 0.5 µM for the most preferred embodiments [1]. While this specific compound is not individually profiled in the public patent data, its structural features (unsubstituted 4-phenylthiazole and 4-ethyl-3-methyl-pyrazol-5-ol) place it within the preferred SAR space. This class-level inference provides a rationale for its prioritization over compounds with no demonstrated kinase activity.

Kinase inhibition FLT3 Cancer research

Structural Confirmation by NMR for Identity Assurance

The compound's identity is rigorously confirmed by 1H NMR spectroscopy. The standard spectrum, acquired at 500 MHz in DMSO-d6, is cataloged in the SpectraBase database, providing a unique fingerprint for structural verification [1]. This spectral reference is critical for distinguishing it from regioisomers or analogs with similar mass (e.g., the 1,3-thiazol-2-yl vs. 1,3-thiazol-5-yl attachment point), which cannot be differentiated by mass spectrometry alone.

Structural confirmation NMR spectroscopy Compound identity

Recommended Application Scenarios


Hit-to-Lead Optimization in FLT3-Targeted Cancer Programs

Based on class-level kinase inhibition evidence [1], this compound is suited as a starting point for medicinal chemistry optimization of FLT3 inhibitors. Its defined substitution pattern allows systematic SAR exploration of the 4-phenyl and pyrazole 4-ethyl moieties.

Purity-Controlled In Vitro Pharmacological Profiling

Backed by a supplier-quantified purity of 98% , the compound can be used directly in cellular or biochemical assays where the presence of undefined impurities would confound dose-response relationships or cytotoxicity readouts.

Computational Chemistry and Docking Studies

The unambiguous structural identity, authenticated by a public NMR reference [2], makes this compound a reliable template for docking studies and molecular dynamics simulations aimed at understanding the binding mode of pyrazole-thiazole hybrids.

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